molecular formula C11H18N2O2S B12980580 Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B12980580
M. Wt: 242.34 g/mol
InChI Key: AKJSTTNNSBLUMU-UHFFFAOYSA-N
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Description

Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate exerts its effects would involve interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate: can be compared with other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)

InChI Key

AKJSTTNNSBLUMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=S)N2

Origin of Product

United States

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